N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13H,2-4,6,8H2,1H3 |
InChI Key |
XCKCTTHTLKTLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of naphthalene derivatives followed by ethylation is another approach used in large-scale production. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthyl ketones or quinones.
Reduction: Saturated amines.
Substitution: Halogenated derivatives or other substituted naphthalenes.
Scientific Research Applications
Pharmaceutical Development
Drug Discovery Potential
Research indicates that N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine may serve as a lead compound in the development of new drugs. Its structural similarity to known bioactive compounds suggests it could exhibit various pharmacological effects. Preliminary studies have shown that derivatives of this compound can enhance biological activity or exhibit novel pharmacological properties.
Opioid Receptor Ligands
A notable application of this compound is its potential as an opioid receptor ligand. Research has demonstrated that modifications at specific positions on the tetrahydronaphthalene scaffold can yield compounds with significant affinity for μ-opioid receptors. This could lead to the development of new analgesics with improved efficacy and reduced side effects compared to existing opioids .
Medicinal Chemistry
Anticancer Activity
this compound derivatives have been investigated for their anticancer properties. Studies have shown promising results against various cancer cell lines. For instance, compounds derived from this structure displayed significant activity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .
Antiviral Properties
Recent investigations into nitrogen-containing heterocycles have highlighted their potential as antiviral agents. This compound has been included in studies assessing its efficacy against viruses such as HIV and coronaviruses. Some derivatives demonstrated selective antiviral activity, emphasizing the importance of structural modifications in enhancing therapeutic effectiveness .
Mechanism of Action
The mechanism of action of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparative Yields and Reactivity
Structural and Physicochemical Comparisons
Substituent Effects on Physical Properties
- Melting Points : Bulky substituents (e.g., cyclohexyl, biphenyl) increase melting points (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: 137–139°C), while alkyl chains (e.g., ethyl, benzyl) often result in oils or lower-melting solids .
- Molecular Weight and Solubility : N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine (C₂₂H₂₁N, MW 299.41) exhibits lower solubility in polar solvents compared to N-ethyl analogs due to aromatic stacking .
Key Data Table
Chemical Reactivity and Functionalization
Electrophilic Substitution
- Para-Selectivity : The tetrahydronaphthalene core directs electrophilic substitution to the para position. For example, N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes para-amination with 63% yield under electrochemical conditions, whereas steric hindrance from ethyl groups may moderately reduce reactivity .
- Catalytic C–H Activation : Palladium-catalyzed olefination of N-benzyl-5,6,7,8-tetrahydronaphthalen-1-amine proceeds with 18% yield, highlighting challenges in functionalizing hindered amines .
Comparative Reactivity in Catalysis
Biological Activity
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydronaphthalene core with an ethyl group attached to the nitrogen atom, which influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.27 g/mol |
| Chemical Structure | Tetrahydronaphthalene core |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including reductive amination and other organic reactions that modify the naphthalene structure. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential of tetrahydronaphthalene derivatives as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. Research indicates that compounds structurally related to this compound can effectively inhibit the growth of M.tb in vitro. For instance, tetrahydronaphthalene amides have been reported to show minimum inhibitory concentrations (MIC) below 1 µg/mL against M.tb .
Dopamine Receptor Activity
The compound's structural analogs have been studied for their activity on dopamine receptors. Specifically, some derivatives exhibit selective agonist activity at the D3 dopamine receptor while showing minimal activity at the D2 receptor. This selectivity may position this compound as a candidate for treating disorders related to dopamine dysregulation .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the naphthalene ring and modifications to the amine group can significantly influence pharmacological properties. For example:
| Compound | Biological Activity |
|---|---|
| N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine | Potential neuroactive properties |
| 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine | Altered pharmacodynamics due to structural differences |
In Vitro Studies
In vitro assays have demonstrated that certain derivatives of this compound induce apoptosis in cancer cell lines such as MCF-7 and A549. For instance, specific compounds showed apoptosis rates exceeding those induced by cisplatin in A549 cells . This suggests potential applications in cancer therapy.
Pharmacokinetic Profiles
Pharmacokinetic studies on tetrahydronaphthalene derivatives indicate favorable properties such as reduced lipophilicity and improved clearance rates compared to existing drugs like bedaquiline. These findings are pivotal for developing safer therapeutic agents with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
